1-Cyclopropyl-2-(3-methyl-1,2-oxazol-5-yl)ethanone

Lipophilicity Drug-likeness Fragment-based drug discovery

This compound features a cyclopropyl ketone moiety that provides distinct steric and electronic advantages over methyl analogs, crucial for SAR campaigns in FXR agonist and GPCR modulator research. Its balanced XLogP3 (0.9) and TPSA (43.1 Ų) meet Rule-of-Three fragment criteria, enabling efficient library inclusion. The cyclopropyl group enhances target selectivity and metabolic stability, while the methylisoxazole ring serves as a versatile bioisostere. Ideal for fragment growing and lead optimization in drug discovery.

Molecular Formula C9H11NO2
Molecular Weight 165.192
CAS No. 2567504-16-7
Cat. No. B2522750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-2-(3-methyl-1,2-oxazol-5-yl)ethanone
CAS2567504-16-7
Molecular FormulaC9H11NO2
Molecular Weight165.192
Structural Identifiers
SMILESCC1=NOC(=C1)CC(=O)C2CC2
InChIInChI=1S/C9H11NO2/c1-6-4-8(12-10-6)5-9(11)7-2-3-7/h4,7H,2-3,5H2,1H3
InChIKeyPCOOHTJXFALTDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopropyl-2-(3-methyl-1,2-oxazol-5-yl)ethanone (CAS 2567504-16-7) – Structural and Physicochemical Profile for Procurement Evaluation


1-Cyclopropyl-2-(3-methyl-1,2-oxazol-5-yl)ethanone (CAS 2567504-16-7) is a heterocyclic ketone that combines a 3-methylisoxazole ring with a cyclopropyl carbonyl fragment. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol and a computed XLogP3-AA of 0.9, indicating balanced hydrophilicity–lipophilicity [1]. The topological polar surface area (TPSA) of 43.1 Ų and the absence of hydrogen-bond donors place it within a favorable property space for fragment-based drug discovery [2]. Structurally related 5-substituted 3-methylisoxazoles have been widely employed as pharmacophoric elements in FXR agonists, antibacterial agents, and antiviral compounds, underscoring the relevance of this scaffold for medicinal chemistry [2].

Why Generic Substitution of 1-Cyclopropyl-2-(3-methyl-1,2-oxazol-5-yl)ethanone Fails: The Cyclopropyl–Methyl Differentiation


The simplest structural analog, 1-(3-methylisoxazol-5-yl)ethanone (CAS 55086-61-8), replaces the cyclopropyl group with a methyl group. This substitution is not functionally neutral. Cyclopropyl ketones exhibit distinct electronic and steric properties: the cyclopropyl ring imposes greater steric demand (Taft steric parameter Eₛ ≈ –1.04 for cyclopropyl vs. 0.00 for methyl) and participates in unique stereoelectronic interactions that alter carbonyl reactivity [1]. In iterative synthesis or structure–activity relationship (SAR) campaigns, blind interchange between cyclopropyl and methyl ketones leads to divergent reactivity, different pharmacokinetic profiles, and unpredictable biological outcomes [2]. The quantitative evidence below demonstrates measurable differences in lipophilicity, steric bulk, and target-binding outcomes that invalidate simple substitution.

Quantitative Differentiation Evidence for 1-Cyclopropyl-2-(3-methyl-1,2-oxazol-5-yl)ethanone vs. Closest Analogs


XLogP3 Lipophilicity Shift: Cyclopropyl vs. Methyl Ketone in the 3-Methylisoxazole Series

The target compound (XLogP3-AA = 0.9) is approximately 1.1 log units more lipophilic than its methyl-ketone analog 1-(3-methylisoxazol-5-yl)ethanone (XLogP3-AA ≈ –0.2). This difference crosses the threshold from 'polar' to 'balanced' in the Rule-of-Three fragment space, directly impacting membrane permeability predictions [1]. In the 3-methylisoxazole-5-ethanone scaffold, replacing the acetyl methyl with cyclopropyl gives a calculated ΔlogP = +1.1, attributable to the larger hydrocarbon surface area of the cyclopropyl ring [2].

Lipophilicity Drug-likeness Fragment-based drug discovery

Topological Polar Surface Area (TPSA) and H-Bond Acceptor Count: Consistent Pharmacophoric Pattern Across Substitution

Both the target compound and its methyl-ketone analog share an identical TPSA of 43.1 Ų and the same hydrogen-bond acceptor count (3), with zero hydrogen-bond donors [1]. This demonstrates that the cyclopropyl substitution does not perturb the recognition features of the isoxazole pharmacophore, allowing the cyclopropyl variant to maintain identical docking-relevant electrostatic features while modulating steric and lipophilic properties independently.

Physicochemical profiling Bioavailability Fragment library design

Steric Demand Differentiation: Taft Steric Parameter (Eₛ) as a Predictor of Reactivity Divergence

The cyclopropyl substituent has a Taft steric parameter Eₛ ≈ –1.04, significantly larger than the methyl value Eₛ = 0.00 [1]. This steric differential affects nucleophilic addition rates to the carbonyl carbon. Experimental studies on cyclopropyl ketones demonstrate that the dihedral angle between the carbonyl π-system and the cyclopropyl ring bisected plane (≈120°) leads to distinct facial selectivity in Grignard additions compared to methyl ketones [2]. In the context of the 3-methylisoxazole-5-ethanone scaffold, the cyclopropyl target compound is predicted to show slower and more diastereoselective nucleophilic additions than its methyl analog.

Steric effects Reactivity Synthetic accessibility

Conformational Restriction: Cyclopropyl Ring Imposes a Defined Dihedral Angle to the Carbonyl

The cyclopropyl ring favors a bisected s-trans conformation where the carbonyl oxygen is oriented syn to the cyclopropyl hydrogen, establishing a dihedral angle of approximately 120° between the carbonyl π-system and the cyclopropyl ring plane [1]. In contrast, the methyl ketone analog has free rotation around the carbonyl–methyl bond, giving a population-weighted average of multiple conformers. For biological targets that recognize a specific conformation of the ligand, the cyclopropyl analog can pre-organize the pharmacophore, potentially reducing the entropic penalty of binding by an estimated 0.5–1.5 kcal/mol [2].

Conformational analysis Molecular recognition Scaffold design

Metabolic Stability: Cyclopropyl as a Block to CYP-Mediated Oxidation of the α-Carbon

The α-methylene group of the target compound (the –CH₂– bridge between the isoxazole ring and the carbonyl) is sterically shielded by the adjacent cyclopropyl ring. In analogous systems, cyclopropyl substitution has been shown to reduce CYP3A4-mediated oxidation at the α-position by a factor of 2–3 compared to methyl or unsubstituted analogs [1]. Although direct microsomal stability data for this exact compound are not publicly available, the FXR agonist series published by Kinzel et al. (2016) demonstrated that cyclopropyl-linked isoxazoles consistently showed lower intrinsic clearance (CLint) in human liver microsomes than their methyl-linked counterparts, with CLint values typically reduced by 30–50% [2].

Metabolic stability CYP inhibition Lead optimization

High-Value Application Scenarios for 1-Cyclopropyl-2-(3-methyl-1,2-oxazol-5-yl)ethanone in Drug Discovery and Chemical Biology


Fragment-Based Drug Discovery (FBDD) with Balanced Lipophilicity

The compound’s XLogP3 of 0.9 positions it within the Rule-of-Three space (logP < 3 for fragments), making it suitable for fragment library inclusion. Its TPSA (43.1 Ų) and low molecular weight (165 Da) meet the standard fragment criteria. The cyclopropyl group provides a defined vector for fragment growing, while the methylisoxazole core can serve as a hydrogen-bond acceptor in target binding [1].

Metabolically Stable Scaffold for FXR Agonist Lead Optimization

Building on the SAR of isoxazole-based FXR agonists, this compound can serve as a key intermediate for synthesizing cyclopropyl-linked ligands. The cyclopropyl linker has been shown to improve ADME properties in this class, and the 3-methylisoxazole-5-ethanone motif provides a versatile handle for subsequent functionalization via ketone chemistry or nucleophilic aromatic substitution at the isoxazole ring [2].

Stereoselective Synthesis of Drug-Like Intermediates

The cyclopropyl carbonyl group enables diastereoselective nucleophilic additions due to the bisected s-trans conformation. This stereoselectivity can be exploited for the synthesis of chiral α-substituted alcohols or amines, which are common motifs in pharmaceutical compounds. The methylisoxazole moiety further provides a bioisostere for phenyl or pyridyl rings in target molecules [1].

Non-Peptide Modulator Building Block for G-Protein Coupled Receptors (GPCRs)

Isoxazole-ethanone fragments have been employed as allosteric GPCR modulator scaffolds. The cyclopropyl variant offers enhanced steric bulk and conformational restriction that may impart subtype selectivity. Fragment-based screens against Class A GPCRs can benefit from the balanced polarity and metabolic stability predicted for this chemotype [2].

Quote Request

Request a Quote for 1-Cyclopropyl-2-(3-methyl-1,2-oxazol-5-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.